Geranylgeraniol-d6
Description
Contextualizing Geranylgeraniol (B1671449) within Isoprenoid Biochemistry
Isoprenoids, also known as terpenoids, represent a large and diverse class of naturally occurring organic chemicals. genome.jp Geranylgeraniol, a 20-carbon isoprenoid alcohol, is a central molecule in this vast network of biochemical pathways. ontosight.aicymitquimica.com
The synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway. wikipedia.orgnumberanalytics.com The MVA pathway is active in the cytosol of plants, as well as in animals, fungi, and archaea. encyclopedia.pub Conversely, the MEP/DOXP pathway operates in the plastids of plants, algae, and most bacteria. wikipedia.orgnumberanalytics.com
Geranylgeraniol is derived from the head-to-tail condensation of four isoprene (B109036) units. This process begins with the formation of geranyl pyrophosphate (GPP) from IPP and DMAPP, which is then elongated to farnesyl pyrophosphate (FPP) and finally to geranylgeranyl pyrophosphate (GGPP). ontosight.ai Geranylgeraniol is subsequently formed from GGPP.
Geranylgeraniol serves as a critical building block for a multitude of vital biomolecules. nstchemicals.com Through its pyrophosphate form, GGPP, it is a precursor for:
Carotenoids and Chlorophylls: In photosynthetic organisms, GGPP is essential for the synthesis of carotenoids and the phytol (B49457) tail of chlorophylls. kit.edu
Vitamins: It is a precursor for the synthesis of vitamins E and K. nstchemicals.com
Hormones: Certain plant hormones, such as gibberellins, are derived from GGPP. nstchemicals.com
Geranylgeranylated Proteins: Geranylgeranylation is a crucial post-translational modification where a geranylgeranyl group is attached to specific proteins, such as small GTPases of the Rho and Rab families. wikipedia.orgontosight.ai This modification acts as a lipid anchor, facilitating the protein's localization to cell membranes and enabling its participation in vital cellular signaling pathways. wikipedia.orgontosight.aioup.com
Biosynthetic Origins and Core Metabolic Pathways
Principles and Advantages of Deuterated Compounds in Scientific Inquiry
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org This is achieved by replacing one or more atoms in a molecule of interest with their isotope. wikipedia.org
Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. wikipedia.org Its nucleus contains one proton and one neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org This mass difference allows it to be easily distinguished from protium using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgwikipedia.org Because it is chemically similar to hydrogen, deuterium can be used as a tracer to follow the fate of molecules in biological systems without significantly altering their chemical behavior. wikipedia.org
Isotopic labeling, particularly with stable isotopes like deuterium, has become an indispensable tool in biochemical and metabolic research. studysmarter.co.ukmetsol.com Its applications include:
Elucidating Metabolic Pathways: By introducing a labeled compound into a biological system, researchers can trace its conversion into various metabolites, thereby mapping out biochemical pathways. silantes.com
Quantifying Metabolic Flux: Stable isotope labeling allows for the measurement of the rates of synthesis and breakdown of molecules, providing a dynamic view of metabolism. creative-proteomics.com
Studying Reaction Mechanisms: The kinetic isotope effect, a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, can provide insights into the transition state of a reaction. symeres.com
Internal Standards in Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification. aptochem.comwisdomlib.org Since they have nearly identical chemical and physical properties to their non-labeled counterparts, they can be used to correct for variations in sample preparation and analysis, leading to more accurate and precise measurements. aptochem.comscioninstruments.comclearsynth.com
Deuterium as a Stable Isotope Tracer
Rationale for the Academic Study of Geranylgeraniol-d6
The study of this compound is driven by its utility as a research tool. As a deuterated analog of geranylgeraniol, it serves as an ideal internal standard for the accurate quantification of geranylgeraniol in biological samples using mass spectrometry. aptochem.com This is crucial for studies investigating the mevalonate pathway, protein geranylgeranylation, and the roles of geranylgeraniol in various physiological and pathological processes. The use of this compound allows for precise measurements, which are essential for understanding the subtle changes in geranylgeraniol levels that may occur in different biological contexts.
Table 1: Properties of Geranylgeraniol and this compound
| Property | Geranylgeraniol | This compound |
|---|---|---|
| Chemical Formula | C₂₀H₃₄O | C₂₀H₂₈D₆O |
| Appearance | Colorless to pale yellow liquid | Data not readily available, expected to be similar to non-labeled form |
| Primary Use in Research | Studied for its biological activities and as a biochemical intermediate | Primarily used as an internal standard in mass spectrometry |
Data compiled from publicly available chemical information.
Specific Utility of Deuterated Geranylgeraniol in Research
The introduction of deuterium atoms into the geranylgeraniol molecule to create this compound enhances its utility in specific research applications, primarily as an internal standard for mass spectrometry. scbt.comnih.gov This technique allows for the precise quantification of unlabeled geranylgeraniol in complex biological samples. The known concentration of the deuterated standard allows for accurate measurement of the naturally occurring compound.
Furthermore, deuterated compounds like this compound are instrumental in metabolic studies. symeres.comclearsynth.com By tracing the metabolic fate of the labeled molecule, researchers can gain a deeper understanding of the pathways and mechanisms involved in the absorption, distribution, metabolism, and excretion (ADME) of geranylgeraniol. acs.org This can provide insights into how the body processes this compound and its role in various physiological and pathological states.
Scope of Academic Investigation for this compound
The primary application of this compound in academic research is as a stable-isotope labeled standard for quantitative mass spectrometric analysis. nih.gov This is particularly relevant in studies of protein prenylation, a post-translational modification where isoprenoid groups like geranylgeranyl are attached to proteins, affecting their function and localization within the cell. wikipedia.org
Research has focused on the synthesis of deuterated isoprenols, including d6-geranylgeraniol, to be used as standards in these quantitative mass spectrometry analyses. nih.govresearchgate.net For instance, a Wittig reaction employing Li(CD3)2CP(C6H5)3 has been utilized to prepare d6-geranylgeraniol. nih.govresearchgate.net These synthetic efforts are crucial for providing the necessary tools to investigate the intricate roles of geranylgeranylation in cellular processes.
Table 1: Chemical Properties of Geranylgeraniol and this compound
| Property | Geranylgeraniol | This compound |
| Chemical Formula | C20H34O nih.govwikipedia.org | C20H28D6O clearsynth.com |
| Molar Mass | 290.491 g·mol−1 wikipedia.org | 296.56 g/mol (approx.) |
| Appearance | Colorless liquid or waxy solid wikipedia.orgcymitquimica.com | Not specified, likely similar to unlabeled form |
| Solubility | Soluble in organic solvents like ethanol; limited solubility in water cymitquimica.comsigmaaldrich.com | Not specified, likely similar to unlabeled form |
| CAS Number | 24034-73-9 nih.gov | Not explicitly available in sources |
Properties
Molecular Formula |
C₂₀H₂₈D₆O |
|---|---|
Molecular Weight |
296.52 |
Synonyms |
(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol-d6; (E,E,E)- 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol-d6; (E,E,E)-Geranylgeraniol-d6; All-trans-Geranylgeraniol-d6; trans,trans,trans-Geranylgeraniol-d6; trans-Geranylgerani |
Origin of Product |
United States |
Synthetic Methodologies for Geranylgeraniol D6 and Its Derivatives
Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation
Chemical synthesis provides robust and versatile methods for introducing deuterium into the Geranylgeraniol (B1671449) scaffold. These approaches offer precise control over the location and number of deuterium atoms incorporated, which is essential for detailed biochemical analysis.
Stereoselective Deuteration Strategies
Achieving high stereoselectivity and efficient deuterium incorporation are primary goals in the synthesis of deuterated Geranylgeraniol. oup.com Key strategies involve the use of deuterated reagents in well-established organic reactions.
The Wittig reaction is a powerful tool for alkene synthesis and has been adapted for preparing deuterated isoprenoids. libretexts.orgslideshare.net This method involves the reaction of an aldehyde or ketone with a phosphorus ylide. libretexts.orgorganic-chemistry.org For deuterium labeling, a deuterated phosphonium (B103445) salt or a deuterated carbonyl compound can be used.
One documented approach involves a Wittig reaction using Li(CD₃)₂CP(C₆H₅)₃ to prepare d6-farnesol and d6-geranylgeraniol. researchgate.netnih.gov Another strategy employs the Wittig olefination of a suitable aldehyde with d6-isopropyl triphenylphosphorane to introduce a deuterated terminal isoprene (B109036) unit. researchgate.net Similarly, (²H₃)-methyltriphenylphosphonium iodide has been used in Wittig reactions to create deuterated isoprenoid precursors. rsc.org These deuterated isoprenols are then often converted into their diphosphate (B83284) derivatives for use as stable-isotope labeled standards in quantitative mass spectrometry. researchgate.netnih.gov The use of stabilized ylides in Wittig reactions generally yields (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
Table 1: Examples of Deuterated Reagents in Wittig Reactions for Isoprenoid Synthesis
| Deuterated Reagent | Application | Resulting Compound | Reference |
| Li(CD₃)₂CP(C₆H₅)₃ | Wittig Reaction | d6-Geranylgeraniol | researchgate.net, nih.gov |
| d6-Isopropyl triphenylphosphorane | Wittig Elaboration | d8-Geraniol | researchgate.net |
| (²H₃)-Methyltriphenylphosphonium iodide | Wittig Reaction | Deuterated Isoprenoid Precursor | rsc.org |
| Deuterium-labeled phosphonium salt | Wittig Reaction | Omega-terminal-deuterated Geraniol (B1671447) | nih.gov |
Reduction of carbonyl compounds or esters with deuterated metal hydrides is a common and effective method for introducing deuterium. Lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) are frequently used deuterium sources. oup.comresearchgate.net
LiAlD₄ is a powerful reducing agent that ensures a high degree of deuterium incorporation and is used in the stereoselective synthesis of various deuterated geranylgeraniol analogs. oup.comoup.comnii.ac.jp For instance, the careful reduction of an α,β-unsaturated ester with LiAlD₄ at low temperatures (e.g., -40 to -20 °C) can yield a deuterated allyl alcohol, a key intermediate. oup.com This method has been successfully applied to prepare [8,8-d₂]-, [9,9-d₂]-, and [10-d]-Geranylgeraniol. oup.comoup.com
However, the high reactivity of LiAlD₄ can limit its use with sensitive functional groups. rsc.orgrsc.org An alternative is the use of sodium borodeuteride (NaBD₄), which is a milder reducing agent. rsc.org A two-step process involving the oxidation of an alcohol to an aldehyde with manganese dioxide (MnO₂), followed by reduction with NaBD₄, provides a facile method for deuterium incorporation. researchgate.netrsc.org A notable application is the synthesis of geranylgeraniol-d₂ from geranylgeraniol, which involves oxidation to an aldehyde, subsequent treatment with NaBD₄/MnO₂, and a final reduction with NaBD₄, achieving a high deuterium incorporation of 94%. researchgate.netresearchgate.net This NaBD₄/MnO₂ system tolerates a wide range of functional groups, including halogens, esters, and alkynes. rsc.orgrsc.org
Table 2: Deuterated Hydrides in Geranylgeraniol-d6 Synthesis
| Deuterated Hydride | Precursor Type | Key Features | Synthesized Analog | Reference |
| LiAlD₄ | α,β-unsaturated ester | High reactivity, high deuterium incorporation, requires low temperatures. | [8,8-d₂]-GGOH, [9,9-d₂]-GGOH, [10-d]-GGOH | oup.com, oup.com |
| NaBD₄ | Aldehyde | Milder conditions, good functional group tolerance (used with MnO₂). | Geranylgeraniol-d₂ | researchgate.net, researchgate.net |
Wittig Reactions with Deuterated Reagents
Preparation of Specific Deuterated Isoprenol Analogs
The synthesis of specifically labeled geranylgeraniol analogs is crucial for mechanistic studies of terpene biosynthesis. oup.com These syntheses often involve multi-step sequences starting from readily available materials. For example, the synthesis of [8,8-d₂]-GGOH, [10-d]-GGOH, and [9,9-d₂]-GGOH has been achieved through efficient and robust routes using LiAlD₄ as the deuterium source. oup.com These methods were developed to provide improved deuterium incorporation, E-stereoselectivity, and practical convenience over previous syntheses. oup.com
Deuterated isoprenols like d6-farnesol and d6-geranylgeraniol, along with unnatural analogs such as d5-anilinogeraniol, have been synthesized for use as standards in mass spectrometry. researchgate.netnih.gov The synthesis of deuterated isopentenyl pyrophosphate (IPP) isotopomers, the universal building blocks of isoprenoids, also provides a pathway to specifically labeled polyprenyl chains. rsc.orgnih.gov
Enzymatic and Biocatalytic Routes to Deuterated Geranylgeraniol
Enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to chemical synthesis. mdpi.com These approaches leverage the inherent specificity of enzymes to produce complex molecules.
Metabolic Engineering for Deuterated Precursor Production
Metabolic engineering of microorganisms like Escherichia coli presents a powerful strategy for producing deuterated compounds. muni.cz By engineering heterologous metabolic pathways, such as the mevalonate (B85504) (MVA) pathway, and providing deuterated precursors in the culture medium, it is possible to produce a variety of deuterated isoprenoids. muni.cznih.gov
For instance, E. coli strains have been engineered to produce high titers of isoprenoid precursors like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov By feeding these engineered strains with deuterated sources, such as deuterated glucose or specific deuterated precursors like deuterated isoprenol, the biosynthetic machinery of the cell can be harnessed to generate deuterated geranylgeraniol. nih.gov This approach can be used to create multiply deuterated isoprenoids, which are valuable tools for mechanistic enzymology. muni.cz The development of synthetic, alcohol-dependent pathways for hemiterpene production further simplifies the process, decoupling isoprenoid biosynthesis from cellular growth and allowing for more direct incorporation of labeled precursors. nih.gov
In Vitro Enzymatic Deuteration
The synthesis of deuterated isoprenoids, including this compound, can be achieved through in vitro enzymatic methods that offer high stereoselectivity. researchgate.netresearchgate.net These biocatalytic approaches often utilize engineered microorganisms or isolated enzymes to incorporate deuterium atoms from labeled precursors into the isoprenoid backbone. capes.gov.brnih.gov
One established strategy involves the use of engineered Escherichia coli cells designed to produce multiply deuterated isoprenoids. capes.gov.brnih.gov An alternative pathway-switching methodology in doubly engineered Streptomyces lividans allows for the in vivo labeling and production of deuterated diterpenes from precursors like mevalonate-d9. acs.org Enzymatic platforms have been developed that can produce isoprenoid precursors in high yield from simple starting materials like acetate. nih.gov These platforms allow for the regio-specific incorporation of isotopes, providing a robust method for creating labeled compounds. nih.gov For instance, enzymes such as isopentenyl diphosphate (IPP) isomerase and geranylgeranyl diphosphate (GGPP) synthase can be used in concert to convert stereoselectively deuterated IPP isotopomers into deuterated GGPP. researchgate.net The known stereochemical course of these enzymatic reactions allows for the preparation of GGPP with specific deuteration at positions C5, C9, and C13. researchgate.net This enzymatic approach provides access to novel terpene structures and allows for the determination of absolute configurations through stereoselective deuteration strategies. researchgate.net
Derivatization of this compound for Research Applications
Following its synthesis, this compound can be chemically modified to create a variety of molecular probes essential for biochemical and biomedical research. These derivatives serve as stable-isotope labeled standards for quantitative mass spectrometry and as tools for studying protein prenylation. nih.gov
Synthesis of Deuterated Pyrophosphate Forms (e.g., GGPP-d6)
This compound is a precursor for the synthesis of its biologically active pyrophosphate form, Geranylgeranyl pyrophosphate-d6 (GGPP-d6). The phosphorylation of deuterated geraniol has been accomplished using methods involving triphenylphosphine (B44618) and pyrophosphorylating agents. A Wittig reaction employing Li(CD3)2CP(C6H5)3 has been successfully used to prepare d6-geranylgeraniol, which is then elaborated into its diphosphate derivative. nih.gov
The biosynthesis of GGPP is naturally catalyzed by the enzyme Geranylgeranyl pyrophosphate synthase (GGPPS). proteopedia.orgmedchemexpress.com This enzyme facilitates the condensation of farnesyl pyrophosphate (FPP) with isopentenyl pyrophosphate (IPP). In vitro enzymatic systems can replicate this process to produce GGPP-d6, using d6-labeled precursors. These deuterated GGPP analogues are invaluable as internal standards for HPLC-MS/MS analysis to accurately quantify endogenous GGPP levels in complex biological samples. nih.gov
Table 1: Key Reagents and Enzymes in GGPP-d6 Synthesis
| Component | Role | Reference |
| This compound | Deuterated alcohol precursor | nih.gov |
| Li(CD3)2CP(C6H5)3 | Reagent for Wittig reaction to create d6-backbone | nih.gov |
| Pyrophosphorylating agents | Convert the alcohol to the diphosphate | nih.gov |
| Geranylgeranyl pyrophosphate synthase (GGPPS) | Enzyme for the biosynthesis of GGPP from FPP and IPP | proteopedia.org |
| Isopentenyl pyrophosphate (IPP) | Substrate for GGPPS | |
| Farnesyl pyrophosphate (FPP) | Substrate for GGPPS |
Preparation of Cysteine Thioether Conjugates
This compound can be converted into deuterated geranylgeranylcysteine thioether derivatives. nih.gov Protein prenylation is a post-translational modification where isoprenoid lipids, such as geranylgeraniol, are attached to cysteine residues of proteins via a thioether linkage. asm.orgnih.gov The synthesis of these conjugates allows them to serve as stable-isotope labeled standards for quantifying prenylated proteins and peptides. nih.gov
The chemical synthesis of all-trans-geranylgeranylcysteine has been established and used as a standard to identify this thioether amino acid as a natural component of proteins. nih.gov The formation of cysteinyl-thioether linkages can be achieved by reacting peptides containing cysteine residues with haloacetylated carrier molecules. nih.gov The position of the cysteine residue within a peptide can significantly influence the efficiency of the conjugation reaction. nih.gov For example, C-terminal cysteine residues have been shown to yield thioether conjugates with minimal side reactions like disulfide-dimerization. nih.gov
Table 2: Methods for Preparing Geranylgeranylcysteine Conjugates
| Method | Description | Key Feature | Reference |
| Proteolytic Degradation | Enzymatic or alkaline hydrolysis of prenylated proteins labeled with [5-3H]mevalonate. | Releases geranylgeranylcysteine for identification. | nih.gov |
| Chemical Synthesis | Direct synthesis of all-trans-geranylgeranylcysteine. | Provides a standard for analytical comparison. | nih.gov |
| Thioether Linkage Approach | Reaction of Cys-containing peptides with chloroacetylated carriers. | Allows for the creation of specific peptide conjugates. | nih.gov |
| Elaboration of Deuterated Isoprenols | Conversion of d6-geranylgeraniol into its cysteine thioether derivative. | Creates stable-isotope labeled standards for MS quantification. | nih.gov |
Functionalization with Bioorthogonal Tags (e.g., Azide (B81097), Alkyne)
To visualize and identify geranylgeranylated proteins, this compound can be functionalized with bioorthogonal tags like azides and alkynes. researchgate.netresearchgate.net These small, chemically inert groups can be incorporated into proteins via the cell's natural metabolic machinery. researchgate.netgoogle.com Once incorporated, they can be selectively labeled with reporter molecules (e.g., fluorophores, biotin) through highly specific bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry". researchgate.netgoogle.comiris-biotech.de
Azide-functionalized geranylgeraniol (GG-azide or C20AzOH) has been used to metabolically label proteins. researchgate.netnih.gov The labeled proteins can then be detected by reacting them with an alkyne-modified fluorophore. researchgate.net This "GG-azide"-labeling approach is a powerful tool for the detection and proteomic analysis of geranylgeranylated proteins. nih.gov Similarly, alkyne-derivatized isoprenoids have been developed, which can offer more efficient labeling and detection compared to their azide counterparts when using CuAAC. researchgate.net These chemical proteomic methods exploit the promiscuous substrate specificity of prenyltransferase enzymes to incorporate the tagged isoprenoid analogs. researchgate.netresearchgate.net
Table 3: Bioorthogonal Tags for Geranylgeraniol Derivatization
| Tag | Bioorthogonal Reaction | Application | Reference |
| Azide (-N3) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger Ligation | Metabolic labeling and detection of geranylgeranylated proteins. | researchgate.netgoogle.comnih.gov |
| Alkyne (-C≡CH) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Efficient labeling and detection of prenylated proteins in mammalian cells. | researchgate.netresearchgate.net |
| Tetrazine | Inverse Electron Demand Diels-Alder Reaction | Bioorthogonal labeling for imaging and targeted therapy applications. | nih.gov |
Elucidation of Metabolic and Biosynthetic Pathways Using Geranylgeraniol D6
Tracing Mevalonate (B85504) Pathway Dynamics
The mevalonate (MVA) pathway is a crucial metabolic route responsible for the synthesis of isoprenoids, a diverse class of molecules including cholesterol, steroid hormones, and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). frontiersin.orgfrontiersin.org Geranylgeraniol (B1671449) is an intermediate in this pathway. scbt.comcasi.org Disruptions in the MVA pathway are linked to various diseases, making it a significant area of study. medrxiv.orgmedrxiv.org
Flux Analysis of Isoprenoid Intermediates
Geranylgeraniol-d6 is instrumental in conducting flux analysis to understand the dynamic flow of metabolites through the isoprenoid biosynthetic pathway. By introducing this compound into a biological system, researchers can monitor the rate of its conversion into downstream products. This is often achieved using techniques like mass spectrometry to detect and quantify the deuterated metabolites. google.comnih.gov
Identification of Downstream Metabolites Incorporating this compound Units
A key application of this compound is the identification of its downstream metabolites. As this compound is processed through the mevalonate pathway, the deuterium (B1214612) label is incorporated into various subsequent molecules. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect and identify these labeled compounds. google.comnih.gov
This methodology enables the discovery of novel metabolites and provides definitive evidence for the metabolic connections between Geranylgeraniol and other compounds. For example, tracing the d6-label can confirm the synthesis of GGPP and its subsequent incorporation into other molecules. This is crucial for building comprehensive metabolic network models and understanding the full scope of the mevalonate pathway's products. cd-genomics.commdpi.com
Investigation of Protein Prenylation Mechanisms
Protein prenylation is a post-translational modification where an isoprenoid group, either a 15-carbon farnesyl or a 20-carbon geranylgeranyl moiety, is attached to a cysteine residue of a target protein. frontiersin.orgwikipedia.org This modification is vital for the proper localization and function of many proteins, particularly small GTPases involved in signal transduction. medrxiv.orgresearchgate.net
Geranylgeranylation of Proteins in Cellular Systems
This compound is a valuable probe for studying protein geranylgeranylation. When cells are supplied with this compound, it can be converted into deuterated geranylgeranyl pyrophosphate (GGPP-d6). This labeled isoprenoid donor is then used by geranylgeranyltransferases to modify target proteins. nih.govnih.gov
Researchers can then identify and quantify the geranylgeranylated proteins using mass spectrometry-based proteomics. This allows for the identification of specific proteins that undergo this modification and helps in understanding the functional consequences. For instance, studies have shown that inhibiting geranylgeranylation can affect cell proliferation and migration in cancer cells, highlighting the importance of this process. nih.gov
Differentiation between Farnesylation and Geranylgeranylation Pathways
The mevalonate pathway produces both farnesyl pyrophosphate (FPP) and GGPP, which are the substrates for farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), respectively. nih.gov In some cases, there can be ambiguity as to which isoprenoid is attached to a particular protein, a phenomenon known as alternative prenylation. nih.govnih.gov
This compound, in conjunction with its non-deuterated counterpart and farnesol (B120207) (the precursor to FPP), can be used to dissect these two pathways. By selectively providing labeled or unlabeled precursors, researchers can determine the preference of a protein for either farnesylation or geranylgeranylation. researchgate.netcaldic.comnih.gov Studies have demonstrated that while some proteins are exclusively farnesylated or geranylgeranylated, others can be modified by either isoprenoid, particularly when the preferred pathway is inhibited. nih.govhaematologica.org
Characterization of Salvage Pathways for Protein Isoprenylation
Cells possess salvage pathways that can utilize free isoprenols like farnesol and geranylgeraniol to synthesize FPP and GGPP for protein prenylation, bypassing the de novo synthesis from mevalonate. caldic.commdpi.comnih.gov This salvage mechanism is of significant biological interest, particularly in the context of diseases where the mevalonate pathway is impaired or when using drugs that inhibit this pathway. medrxiv.orgnih.gov
The use of this compound has been instrumental in characterizing these salvage pathways. By administering this compound to cells, researchers can demonstrate its direct incorporation into proteins via the salvage route. nih.govcaldic.com These studies have confirmed that exogenously supplied geranylgeraniol can be efficiently utilized for protein geranylgeranylation, rescuing the effects of mevalonate pathway inhibitors. medrxiv.orgnih.gov This has important implications for understanding cellular isoprenoid homeostasis and for developing therapeutic strategies that target protein prenylation. nih.gov
Studies on Diterpene Biosynthesis
The study of diterpene biosynthesis, a class of compounds with enormous structural diversity and biological activity, has been significantly advanced by the use of isotopically labeled precursors like this compound. These molecules act as tracers, enabling scientists to map the complex cyclization and rearrangement reactions that lead to the formation of diverse diterpene skeletons.
Elucidation of Precursor Roles in Complex Natural Product Synthesis
This compound is instrumental in confirming the role of geranylgeraniol (GGOH) and its pyrophosphate form (GGPP) as fundamental precursors in the biosynthesis of a vast array of complex natural products. By feeding organisms with this compound and analyzing the resulting natural products for deuterium incorporation, researchers can definitively establish the metabolic link.
For instance, studies on marine natural products have proposed that geranylgeraniol is a precursor to various diterpenes found in organisms like the sponge Acanthella. mdpi.com The proposed biosynthetic pathways often involve a series of cyclizations, migrations, and oxidations starting from geranylgeraniol. mdpi.com The use of this compound in such studies would allow for the experimental verification of these proposed pathways. By tracing the deuterium labels, scientists can confirm whether the isolated diterpenes originate from the supplied this compound, thereby solidifying our understanding of their biogenesis.
Similarly, in the biosynthesis of tetracyclic diterpenoids like scopadulcic acid B in the medicinal herb Scoparia dulcis, geranylgeranyl diphosphate (B83284) (GGPP) is the established starting material. mdpi.com Feeding experiments with this compound could be used to trace the flow of the geranylgeranyl skeleton through the intricate cyclization cascades that form these complex molecules.
Enzymatic Diterpene Cyclization Mechanisms
The precise mechanisms by which diterpene synthases (DTSs) catalyze the cyclization of the linear GGPP precursor into a multitude of cyclic structures are a major area of investigation. researchgate.net this compound, after its conversion to the corresponding deuterated GGPP, becomes a powerful probe for these enzymatic reactions. The position of the deuterium atoms in the final cyclized product provides crucial information about the stereochemistry and the nature of the intermediates involved in the reaction cascade.
Studies have utilized deuterium-labeled GGPP analogs to understand the cyclization mechanisms of enzymes like CotB2, a diterpene cyclase. researchgate.net By synthesizing GGPP with deuterium at specific positions, researchers can track hydride shifts and protonation/deprotonation steps that are integral to the cyclization process. researchgate.net For example, the fate of a deuterium atom at a specific carbon in the this compound backbone can reveal whether a particular C-H bond is broken or formed during the enzymatic reaction, thus shedding light on the intricate dance of electrons and atoms within the enzyme's active site.
Furthermore, the promiscuity of diterpene synthases has been explored by feeding them non-natural substrate analogs. nih.gov While not this compound itself, these studies highlight the utility of modified precursors in probing enzyme function. The acceptance and conversion of these analogs into novel diterpene structures demonstrate the adaptability of these enzymes and open avenues for generating new chemical diversity. nih.gov
Applications in Metabolic Engineering and Biosynthesis Optimization
The insights gained from tracer studies with this compound have significant practical applications in the fields of metabolic engineering and biosynthesis optimization. By understanding the natural flow of metabolites and identifying potential bottlenecks, scientists can rationally design strategies to enhance the production of valuable geranylgeraniol-derived compounds.
Redirecting Metabolic Flux in Engineered Organisms
Metabolic engineering aims to rewire the metabolism of microorganisms to overproduce desired chemicals. A key strategy is the redirection of metabolic flux from competing pathways towards the target product. CRISPR interference (CRISPRi) has been used to silence the expression of genes in competing pathways, thereby increasing the availability of precursors for the desired biosynthetic pathway. nih.gov For instance, to increase isopentenol (B1216264) production, which shares precursors with other pathways, CRISPRi was used to knock down competing genes, resulting in enhanced production. nih.gov
In the context of geranylgeraniol production in Saccharomyces cerevisiae, a significant competing pathway is the one leading to squalene (B77637). nih.govnih.gov Overexpression of HMG-CoA reductase, a key enzyme in the mevalonate pathway, often leads to a high accumulation of squalene rather than geranylgeraniol. nih.govnih.gov By understanding the flux distribution, which can be quantified using labeled precursors like this compound, engineers can identify the most effective gene targets for downregulation to divert the flow of carbon from squalene towards geranylgeraniol. Studies have shown that co-expression of genes in the geranylgeraniol synthesis pathway can partially redirect this flux. nih.govnih.gov
The principle of redirecting metabolic flux has been demonstrated in various contexts. For example, in Bacillus licheniformis, overexpression of the dlt operon was shown to redistribute metabolic fluxes, enhancing the production of poly-γ-glutamic acid. frontiersin.org Similarly, in T cells for cancer immunotherapy, redirecting glucose flux during expansion was found to generate metabolically superior cells. nih.gov These examples underscore the broad applicability of metabolic flux redirection as a powerful strategy in metabolic engineering.
Overproduction Strategies for Geranylgeraniol and Derivatives
The ultimate goal of many metabolic engineering efforts is the overproduction of valuable compounds like geranylgeraniol and its derivatives. Geranylgeraniol is a precursor for various important molecules, including carotenoids, vitamins, and the anticancer drug Taxol. researchgate.net
Several strategies have been successfully employed to boost the production of geranylgeraniol in engineered Saccharomyces cerevisiae. A critical step is increasing the supply of the direct precursor, geranylgeranyl diphosphate (GGPP). nih.gov This has been achieved by using more efficient GGPP synthases. nih.gov Furthermore, enhancing the flux through the upstream mevalonate (MVA) pathway by overexpressing key enzymes is another common and effective strategy. nih.gov
A significant breakthrough in geranylgeraniol overproduction came from the identification and overexpression of phosphatases that convert GGPP to geranylgeraniol. nih.govnih.gov The diacylglycerol diphosphate phosphatase (DPP1) was found to be particularly effective in this conversion. nih.govnih.gov The creation of fusion proteins, such as combining GGPP synthase (BTS1) with DPP1, has proven to be even more efficient than co-expressing the individual enzymes, likely due to substrate channeling. nih.govnih.gov
By combining these strategies—enhancing the precursor supply, redirecting flux away from competing pathways, and efficiently converting the final precursor to the desired product—researchers have achieved remarkable titers of geranylgeraniol. Production levels have reached up to 5.07 g/L in a 5 L bioreactor, demonstrating the power of metabolic engineering to turn microorganisms into efficient cell factories for valuable isoprenoids. nih.gov
Table of Research Findings on Geranylgeraniol Overproduction in S. cerevisiae
| Engineering Strategy | Key Genes/Enzymes Involved | Resulting Geranylgeraniol Titer | Reference |
|---|---|---|---|
| Overexpression of GGPP synthase and MVA pathway genes | Stronger GGPP synthase, IPP supply enhancement | 772.98 mg/L (shake flask) | nih.gov |
| Bioreactor fermentation with optimized strain | Engineered S. cerevisiae with enhanced GGPP and MVA pathways | 5.07 g/L (5 L bioreactor) | nih.gov |
| Redirection of metabolic flux from squalene | Co-expression of BTS1-DPP1 fusion and HMG1 | Partial shift from squalene to GGOH | nih.gov |
| Complete flux shift to GGOH | Co-expression of HMG1, BTS1-DPP1, and BTS1-ERG20 | 228.8 mg/L GGOH, 6.5 mg/L squalene | nih.gov |
Advanced Analytical Methodologies Employing Geranylgeraniol D6
Quantitative Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, enabling the identification and quantification of molecules in a sample. mdpi.com When coupled with liquid chromatography (LC-MS), it offers high specificity and sensitivity for analyzing complex biological mixtures. mdpi.com In the context of geranylgeraniol-related research, MS is indispensable for quantitative analysis. nih.gov
Stable-Isotope Labeled Internal Standards for Absolute Quantification
The core principle of absolute quantification in mass spectrometry is the use of a stable-isotope labeled (SIL) internal standard. mdpi.comnih.gov This standard is a version of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N). mdpi.com Geranylgeraniol-d6, with its six deuterium atoms, is an ideal SIL internal standard for the quantification of its non-deuterated counterpart, geranylgeraniol (B1671449). researchgate.net
The SIL internal standard is added at a known concentration to a biological sample before any processing steps. nih.gov Because the deuterated standard is chemically identical to the natural analyte, it experiences the same variations during sample preparation, extraction, and ionization in the mass spectrometer. nih.govnih.gov This co-analysis allows for the correction of matrix effects and fluctuations in instrument response. nih.gov By comparing the signal intensity of the known amount of this compound to the signal intensity of the endogenous geranylgeraniol, an absolute concentration of the natural compound can be accurately determined. nih.govskyline.ms This method provides high precision and accuracy, which is crucial for understanding the roles of geranylgeraniol in various biological processes. nih.gov
Deuterated isoprenols like d6-farnesol and d6-geranylgeraniol, along with their diphosphate (B83284) and cysteine thioether derivatives, have been synthesized for use as stable-isotope labeled standards in quantitative mass spectrometric analysis. researchgate.net
Table 1: Application of this compound in Quantitative Mass Spectrometry
| Analytical Technique | Application | Purpose | Key Advantage |
|---|
Multi-omics Integration for Comprehensive Pathway Analysis
Multi-omics integration combines data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of a biological system. genexplain.commdpi.com This integrated approach helps to uncover the complex regulatory networks and molecular mechanisms underlying various conditions. genexplain.com
The quantitative data obtained using this compound as an internal standard in metabolomics studies can be integrated with other omics data. For instance, by correlating the absolute levels of geranylgeraniol with gene expression (transcriptomics) and protein abundance (proteomics) data, researchers can gain a more complete picture of the mevalonate (B85504) pathway and other related metabolic routes. researchgate.net This can help identify key regulatory points and how they are affected in disease states. genexplain.com
This comprehensive analysis allows for the formulation of new hypotheses about disease mechanisms and potential therapeutic targets. nih.gov The integration of quantitative metabolomic data from this compound with other omics datasets is a powerful strategy for systems biology research. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. mdpi.com It is based on the magnetic properties of atomic nuclei. unl.edu
Confirmation of Deuteration Site and Extent
For this compound to be a reliable internal standard, the exact location and extent of deuterium incorporation must be confirmed. NMR spectroscopy is the primary method for this characterization. Both ¹H (proton) and ²H (deuterium) NMR are employed. wiley-vch.despectralservice.de
In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. wiley-vch.de Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. wiley-vch.despectralservice.de By integrating the signals in both spectra, the degree of deuteration can be accurately quantified. wiley-vch.de This ensures the isotopic purity of the this compound standard.
Table 2: NMR Techniques for Characterizing this compound
| NMR Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H NMR | Determine proton environments and quantify remaining protons. mdpi.com | Chemical shifts, coupling constants, and signal intensities of protons. mdpi.com |
| ²H NMR | Directly observe and quantify deuterium atoms. wiley-vch.de | Chemical shifts corresponding to deuterated positions. wiley-vch.de |
Structural Elucidation of Metabolites
NMR spectroscopy is a key technique for determining the chemical structures of novel metabolites. unl.eduacgpubs.org In studies investigating the metabolism of geranylgeraniol, this compound can be used as a tracer. When cells or organisms are treated with this compound, it will be metabolized into various downstream products.
These deuterated metabolites can then be isolated and analyzed by NMR. The presence of the deuterium label can help in identifying and tracking the metabolic fate of the geranylgeraniol backbone. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to piece together the complete chemical structure of these new compounds. mdpi.com This approach is invaluable for mapping metabolic pathways and understanding the biotransformation of isoprenoids. unl.edu
Chemical Proteomic Approaches for Prenylome Profiling
Chemical proteomics is a field that utilizes chemical probes to study protein function and interactions within a complex biological system. biorxiv.org It has become an important tool for identifying proteins that undergo specific post-translational modifications (PTMs), such as prenylation. researchgate.neteuropa.eu The entire set of prenylated proteins in a cell is referred to as the "prenylome". biorxiv.org
While this compound itself is not a chemical probe for affinity labeling, it is an essential tool in the quantitative analysis that follows the enrichment of prenylated proteins. In a typical chemical proteomics workflow for prenylome profiling, cells are treated with a modified isoprenoid analog that contains a "bioorthogonal" functional group, such as an alkyne or an azide (B81097). researchgate.netbiorxiv.org This analog is metabolically incorporated into proteins in place of the natural farnesyl or geranylgeranyl groups. biorxiv.org
Following incorporation, the tagged proteins are selectively labeled with a reporter molecule (e.g., biotin (B1667282) or a fluorescent dye) via a bioorthogonal chemical reaction. biorxiv.org The labeled proteins can then be enriched and subsequently identified by mass spectrometry.
The role of this compound in this context is to serve as an internal standard for the absolute quantification of the natural geranylgeranylated proteins that are identified. By comparing the amounts of the enriched, probe-labeled proteins to the absolute quantities of their natural counterparts (determined using this compound), researchers can gain insights into the efficiency of the labeling process and the dynamics of protein prenylation.
Bioorthogonal Labeling Strategies (Click Chemistry)
Advanced Chromatographic Separations Coupled with Detection
The analysis of geranylgeranylated proteins identified through the methods above relies on the coupling of advanced chromatographic separation with highly sensitive detection by tandem mass spectrometry (LC-MS/MS). nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique used. americanpeptidesociety.orgresearchgate.net
In a typical LC-MS/MS experiment for quantitative proteomics, the digested peptide mixture (containing both the native peptides from the biological sample and the added this compound-derived standard peptides) is injected into the HPLC. Peptides are separated based on their hydrophobicity as they pass through the column. chromatographyonline.com The eluting peptides are then directly ionized and introduced into the mass spectrometer.
The mass spectrometer is programmed to detect and isolate peptide ions corresponding to known or suspected geranylgeranylated proteins. It also looks for the corresponding ions from the this compound standard, which will have a slightly higher mass. cerilliant.com For example, a peptide modified with a standard geranylgeranyl group will have a specific mass, while the same peptide that has incorporated the d6-labeled standard will be heavier by 6 Daltons. By comparing the signal intensity (peak area) of the native peptide to that of the known amount of the co-eluting deuterated standard, the absolute quantity of the geranylgeranylated protein in the original sample can be determined with high precision. lipidmaps.orglumiprobe.com
The table below illustrates the key differences in detection for a hypothetical geranylgeranylated peptide and its deuterated internal standard.
| Property | Native Geranylgeranylated Peptide | This compound Standard Peptide | Rationale for Quantification |
| Chromatographic Retention Time | Elutes at a specific time (t₁) | Elutes at or very near t₁ | Co-elution ensures that both species experience identical analytical conditions, minimizing experimental error. cerilliant.com |
| Parent Ion Mass (m/z) | X | X + 6 Da | The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.gov |
| Fragment Ion Mass (m/z) | Fragments specific to the peptide and modification | Fragments will show a +6 Da shift if the deuterium label is retained, confirming identity. | Tandem MS (MS/MS) fragmentation confirms the peptide's sequence and modification site. nih.gov |
| Concentration | Unknown (to be determined) | Known (precisely added) | The ratio of the signal intensity of the native peptide to the standard peptide is used to calculate the unknown concentration. |
Cellular and Molecular Biological Investigations Using Geranylgeraniol D6 in Model Systems
Modulation of Cellular Signaling Pathways
Geranylgeraniol (B1671449) and its derivatives are integral components of cellular signaling, and Geranylgeraniol-d6 allows for precise tracking of its involvement.
Mevalonate (B85504) Pathway-Dependent and -Independent Effects
The mevalonate pathway is a critical metabolic route that produces isoprenoids, including geranylgeranyl pyrophosphate (GGPP), the activated form of geranylgeraniol. xtend-life.com Geranylgeraniol is known to have effects that are both dependent on and independent of this pathway. researchgate.net Studies have shown that while some of its functions are tied to its role as a precursor within the mevalonate pathway, it also exhibits independent activities, such as anti-inflammatory and anti-tumor effects. researchgate.net For instance, research has demonstrated that geranylgeraniol can rescue the inflammatory phenotype in a cellular model of mevalonate kinase deficiency, suggesting it can act downstream or independently to mitigate pathway-related defects. mdpi.commdpi.com
Blocking the mevalonate pathway can induce apoptosis and mitochondrial dysfunction. mdpi.com The addition of geranylgeraniol has been shown to counteract these effects, indicating its ability to restore cellular function when the pathway is compromised. mdpi.com This highlights the dual nature of geranylgeraniol's influence, acting both as a product of the mevalonate pathway and as a bioactive molecule with independent signaling capabilities.
Influence on Isoprenoid-Mediated Signal Transduction
Isoprenoids are crucial for a variety of signal transduction processes. Geranylgeraniol, as a C20 isoprenoid, is a key player in these events. nih.gov One of the primary ways it influences signaling is through the post-translational modification of proteins, a process known as geranylgeranylation. nih.gov This modification is essential for the proper localization and function of many signaling proteins, particularly small GTPases of the Rho and Rab families. tandfonline.comnih.govnih.gov
By attaching a geranylgeranyl group, these proteins can anchor to cellular membranes, a prerequisite for their participation in signaling cascades that regulate cell growth, differentiation, and migration. nih.govwhiterose.ac.uk For example, the geranylgeranylation of the γ-subunits of heterotrimeric G proteins is necessary for their role in chemokine receptor signaling. frontiersin.org The use of this compound in experimental systems allows for the specific labeling and tracking of these modified proteins, providing insights into the dynamics of isoprenoid-mediated signal transduction.
Role in Post-Translational Protein Modification
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which significantly expand their functional diversity. wikipedia.orgebi.ac.ukthermofisher.com Geranylgeranylation is a critical PTM where a geranylgeranyl moiety is attached to a cysteine residue of a target protein. nih.gov
Analysis of Geranylgeranylated Protein Subsets
The identification and characterization of geranylgeranylated proteins are fundamental to understanding their cellular functions. Proteomic strategies have been developed to analyze these protein subsets. One such approach involves the metabolic labeling of cells with a synthetic azido-geranylgeranyl analog. nih.govresearchgate.net This allows for the subsequent attachment of a reporter tag via "click chemistry," enabling the detection and identification of geranylgeranylated proteins through methods like fluorescence imaging and mass spectrometry. nih.govresearchgate.net
These studies have identified numerous geranylgeranylated proteins, including members of the Rho and Rab families of small GTPases, which are key regulators of the cytoskeleton, cell adhesion, and vesicular trafficking. tandfonline.comnih.govnih.gov The table below summarizes some of the key protein families that undergo geranylgeranylation and their primary functions.
| Geranylgeranylated Protein Family | Primary Cellular Functions |
| Rho GTPases (e.g., RhoA, Rac, Cdc42) | Regulation of actin cytoskeleton, cell polarity, and cell migration. tandfonline.comnih.gov |
| Rab GTPases | Regulation of vesicle transport and membrane trafficking. nih.govnih.gov |
| γ-subunits of heterotrimeric G proteins | Signal transduction from G protein-coupled receptors. nih.govfrontiersin.org |
Functional Consequences of Impaired Geranylgeranylation
The inhibition or impairment of protein geranylgeranylation has profound effects on cellular function, highlighting the importance of this modification. When geranylgeranylation is blocked, proteins that are normally modified may be mislocalized and unable to perform their functions, leading to pleiotropic cellular consequences. tandfonline.com
For example, a deficiency in protein geranylgeranylation in T cells leads to defective immune responses due to impaired cell migration. frontiersin.org This is because the γ-subunits of chemokine receptor-associated GTPases are not properly modified, which is essential for their signaling function. frontiersin.org Similarly, in fungal pathogens, the lack of geranylgeranylation can impact growth, morphology, and cell wall composition. tandfonline.com In the context of the aging brain, reduced levels of geranylgeranylated Rho proteins have been observed, which may contribute to age-related impairments in synaptic plasticity. nih.gov
Research has also shown that inhibiting geranylgeranylation can specifically interfere with B cell activation via the CD40 receptor, impairing their ability to stimulate T cells. aai.org This suggests that targeting protein geranylgeranylation could be a therapeutic strategy for diseases where B cell activity plays a significant role. aai.org
Investigation of Cellular Responses
The modulation of signaling pathways and protein function by geranylgeraniol ultimately leads to a range of cellular responses. Studies using geranylgeraniol have provided insights into its effects on inflammation, cell death, and mitochondrial function.
Geranylgeraniol has been shown to possess anti-inflammatory properties. researchgate.net In a cellular model of mevalonate kinase deficiency, geranylgeraniol administration led to a significant decrease in the expression of the inflammatory marker NALP3 and the secretion of IL-1β. mdpi.com It can also alleviate lipopolysaccharide (LPS)-induced microglial inflammation by targeting the NF-κB signaling pathway. medchemexpress.com
Furthermore, geranylgeraniol plays a role in protecting cells from apoptosis and mitochondrial damage. mdpi.commdpi.com In studies where the mevalonate pathway was blocked, leading to increased apoptosis and mitochondrial dysfunction, the addition of geranylgeraniol was able to limit these detrimental effects. mdpi.commdpi.com It helps to maintain mitochondrial morphology and function, thereby preventing cell death. mdpi.com These findings underscore the critical role of geranylgeraniol in maintaining cellular homeostasis and responding to cellular stress.
Induction of Apoptotic Pathways in Cell Lines
Geranylgeraniol (GGOH) has been identified as a potent inducer of apoptosis, or programmed cell death, in a variety of tumor cell lines. nih.govnih.gov Studies have demonstrated its effectiveness in human leukemia HL-60 cells, where it prompts DNA fragmentation in a concentration- and time-dependent manner. nih.gov The apoptotic-inducing activity of GGOH extends to other cancer cell lines, including human myeloid multipotential leukemia K562, lymphoblastic leukemia Molt3, and colon adenocarcinoma COLO320 DM. nih.gov Notably, GGOH can induce apoptosis even in cell lines like K562 that are resistant to other apoptosis-inducing agents. nih.gov
The molecular mechanisms underlying GGOH-induced apoptosis are multifaceted. In human hepatoma HuH-7 cells, GGOH treatment leads to the activation of a cascade of caspases, including caspase-8, -9, and -3, which are critical executioners of apoptosis. nih.gov This activation occurs independently of death receptors and is associated with a loss of mitochondrial transmembrane potential. nih.gov Furthermore, GGOH treatment has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-xL and Bcl-2, while the expression of the pro-apoptotic protein Bax remains unchanged. nih.govnih.gov This shift in the balance of pro- and anti-apoptotic proteins contributes to the initiation of the apoptotic process. nih.govmedsci.org
Research has also indicated that the structural properties of isoprenoids are crucial for their apoptosis-inducing activity. Polyprenylalcohols with shorter or longer isoprenyl units than the geranylgeranyl group showed reduced effectiveness in inducing apoptosis in HL-60 cells. nih.gov
Table 1: Effects of Geranylgeraniol on Apoptosis in Various Cell Lines
| Cell Line | Type of Cancer | Key Findings |
|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | Potent induction of apoptosis and DNA fragmentation. nih.gov Significant decrease in c-myc and bcl-2 expression. nih.gov |
| K562 | Human Myeloid Multipotential Leukemia | Induction of apoptosis in a cell line resistant to other agents. nih.govnih.gov |
| Molt-3 | Human Lymphoblastic Leukemia | Susceptible to GGOH-induced apoptosis. nih.gov |
| COLO320 DM | Human Colon Adenocarcinoma | GGOH effectively induces apoptosis. nih.gov |
| HuH-7 | Human Hepatoma | Activation of caspase-8, -9, and -3; loss of mitochondrial transmembrane potential; down-regulation of Bcl-xL. nih.gov |
Modulation of Inflammatory Responses in Cellular Models
Geranylgeraniol has demonstrated significant anti-inflammatory properties in various cellular models. researchgate.net In mouse-derived MG6 microglial cells, GGOH has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation. nih.gov This effect is mediated through the modulation of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov Specifically, GGOH suppresses the LPS-induced increase in mRNA levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, as well as the enzyme COX-2. nih.gov It achieves this by inhibiting the phosphorylation of key proteins in the NF-κB cascade, including TAK1, IKKα/β, and the NF-κB p65 subunit, thereby preventing the translocation of NF-κB to the nucleus. nih.gov
The anti-inflammatory actions of GGOH are linked to its role as a derivative of geranylgeranyl pyrophosphate (GGPP), an essential molecule in the mevalonate pathway. medrxiv.orgnih.gov Deficiencies in the mevalonate pathway can lead to a shortage of GGPP, resulting in the activation of inflammasomes like NLRP3 and pyrin, which drive inflammatory responses. medrxiv.org Supplementation with GGOH can help restore protein prenylation, a process dependent on GGPP, and consequently reduce inflammation. medrxiv.org
Studies using a neuronal cell line (Daoy) have shown that blocking the mevalonate pathway induces an increase in the expression of the inflammasome gene NLRP3. mdpi.com Co-administration of GGOH was found to reduce this inflammatory marker. mdpi.com
Table 2: Modulation of Inflammatory Markers by Geranylgeraniol in Cellular Models
| Cell Model | Stimulus | Key Inflammatory Markers Modulated | Molecular Pathway |
|---|---|---|---|
| Mouse MG6 Microglial Cells | Lipopolysaccharide (LPS) | Decreased mRNA levels of Il-1β, Tnf-α, Il-6, Cox-2. nih.gov | Inhibition of NF-κB signaling pathway (TAK1, IKKα/β, NF-κB p65 phosphorylation). nih.gov |
| Daoy Neuronal Cells | Mevalonate pathway blockade | Reduced expression of NLRP3 inflammasome gene. mdpi.com | Rescue of mevalonate pathway-dependent processes. mdpi.com |
| Monocytic Cell Line (Raw 264.7) | Pamidronate (induces MKD model) | Diminished levels of inflammatory markers. nih.gov | Reversion of mevalonate pathway inhibition. nih.gov |
Impact on Cellular Bioenergetics and Mitochondrial Function
Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. nih.govmdpi.com Geranylgeraniol has been shown to influence mitochondrial function, particularly in the context of cellular stress and disease models.
In a neuronal cell line (Daoy) where the mevalonate pathway was blocked, a condition that mimics certain metabolic diseases, significant mitochondrial dysfunction was observed. mdpi.com This included changes in mitochondrial morphology, with the organelles becoming misshapen and swollen, and a decrease in mitochondrial membrane potential, indicating impaired function. mdpi.com The co-administration of GGOH was able to mitigate this mitochondrial damage, helping to maintain the normal shape and integrity of the mitochondria. mdpi.com This suggests that GGOH plays a protective role in preserving mitochondrial health under conditions of metabolic stress.
The process of apoptosis induced by GGOH is also closely linked to mitochondrial events. In HuH-7 hepatoma cells, treatment with GGOH leads to a loss of the mitochondrial transmembrane potential, a critical event in the intrinsic pathway of apoptosis. nih.govmdpi.com This mitochondrial depolarization is a key step that precedes the activation of the caspase cascade, ultimately leading to cell death. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Geranylgeraniol |
| This compound |
| Geranylgeranyl pyrophosphate |
| Bax |
| Bcl-2 |
| Bcl-xL |
| c-myc |
| Caspase-3 |
| Caspase-8 |
| Caspase-9 |
| COX-2 |
| IKKα/β |
| IL-1β |
| IL-6 |
| NF-κB |
| NLRP3 |
| TAK1 |
Emerging Research Frontiers and Methodological Advancements with Geranylgeraniol D6
Development of Novel Isotopic Labeling Strategies
The utility of Geranylgeraniol-d6 is intrinsically linked to the sophistication of isotopic labeling techniques. These strategies are crucial for introducing the deuterated compound into biological systems and accurately tracking its fate.
Site-Specific and Isotope-Enriched Synthesis
The synthesis of this compound and other isotopically labeled isoprenoids has become increasingly refined, allowing for precise placement of deuterium (B1214612) atoms. This site-specific labeling is critical for mechanistic studies of enzymes and metabolic pathways. For instance, a Wittig reaction employing Li(CD3)2CP(C6H5)3 has been successfully used to prepare d6-farnesol and d6-geranylgeraniol. researchgate.net This method, along with others, allows for the creation of deuterated isoprenols which can then be converted into their diphosphate (B83284) and cysteine thioether derivatives. researchgate.net These derivatives are invaluable as stable-isotope labeled standards for quantitative mass spectrometric analysis. researchgate.net
Researchers have also developed enzymatic platforms for the synthesis of isoprenoid precursors, offering a strategy for the regio-specific incorporation of isotopes. nih.gov This approach has been used to create a series of isotopomers of diphosphomevalonate, a key intermediate in the mevalonate (B85504) pathway. nih.gov Such enzymatic methods can produce high yields of isotopically enriched compounds, meeting or even exceeding the production levels of genetically engineered organisms. nih.gov The ability to synthesize these labeled compounds with high precision is fundamental to their application in tracing metabolic fluxes and understanding the intricate details of isoprenoid biosynthesis. nih.govoup.com
| Synthesis Method | Key Features | Resulting Labeled Compounds | Reference |
| Wittig Reaction | Utilizes a deuterated phosphonium (B103445) ylide. | d6-Farnesol, d6-Geranylgeraniol | researchgate.net |
| Enzymatic Synthesis | Employs enzymes from the mevalonate pathway for regio-specific isotope incorporation. | Isotopomers of diphosphomevalonate | nih.gov |
| Reductive Amination | Uses aniline-d5 (B30001) to create deuterated unnatural isoprenoid analogues. | d5-Anilinogeraniol, d5-Anilinofarnesol | researchgate.net |
Enhanced Labeling Efficiency in Complex Systems
Introducing isotopically labeled compounds like this compound into complex biological systems, such as cell cultures or whole organisms, presents a significant challenge. However, recent advancements are improving the efficiency of this process. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has been successfully adapted for use in Arabidopsis thaliana cell cultures, demonstrating that plant cells can be effectively labeled in vivo. nih.gov Among the tested amino acids, [13C6]arginine proved to be highly suitable, achieving incorporation efficiencies of about 80%. nih.gov
Metabolic labeling with prenyl alcohol analogs in cell culture is another widely used strategy. researchgate.net This can be followed by in vitro prenylation with prenyl pyrophosphates using recombinant transferases in cell lysates or tissue homogenates. researchgate.net These methods allow for the detection and identification of prenylated proteins. researchgate.net Furthermore, the development of novel tags for stable isotopic labeling of carbohydrates has expanded the toolkit for quantitative analysis by mass spectrometry, allowing for direct comparisons of multiple samples within a single analysis. nih.gov Such advancements are crucial for accurately quantifying the incorporation of this compound and its metabolites in complex biological matrices, minimizing errors from experimental variability. nih.gov
Integration with Systems Biology Approaches
The true power of this compound is realized when its use is integrated with systems biology, a holistic approach to deciphering the complexity of biological systems.
Multi-Omics Data Integration (e.g., Proteomics, Metabolomics)
The integration of multiple "omics" datasets—such as proteomics, metabolomics, transcriptomics, and genomics—provides a comprehensive view of cellular processes. genexplain.comcmbio.iofrontlinegenomics.comnih.gov this compound serves as a powerful probe within this multi-omics framework. By tracing the metabolic fate of this deuterated compound, researchers can connect changes at the metabolite level with alterations in protein expression and gene regulation. mdpi.com
For example, integrating metabolomics with proteomics can reveal how the geranylgeranylation of proteins, a key post-translational modification, impacts their function and downstream signaling pathways. frontlinegenomics.com This integrated approach can help identify "master regulator" genes or proteins that drive disease phenotypes, moving beyond simple correlations to establish causal relationships. genexplain.com The use of this compound in these studies provides quantitative data on the flux through the mevalonate pathway and the extent of protein prenylation, which can then be correlated with proteomic and transcriptomic data to build a more complete picture of cellular regulation. mdpi.com
| Omics Layer | Information Gained with this compound | Potential Insights |
| Metabolomics | Quantification of this compound and its downstream metabolites. | Flux through the mevalonate pathway, identification of metabolic bottlenecks. |
| Proteomics | Identification and quantification of proteins geranylgeranylated with d6-labeled groups. | Impact of geranylgeranylation on protein stability, localization, and activity. |
| Transcriptomics | Correlation of changes in gene expression with levels of geranylgeranylation. | Identification of genes that regulate or are regulated by the mevalonate pathway. |
Computational Modeling of Metabolic Networks
Computational modeling has become an indispensable tool for understanding the complexity of metabolic networks. ijml.orgbiorxiv.orgresearchgate.net These models can simulate the flow of metabolites through various pathways and predict how the network will respond to perturbations. The data generated from studies using this compound can be used to build and validate these computational models. osti.gov
Metabolic Flux Analysis (MFA) is a key technique that utilizes isotopically labeled substrates like this compound to quantify intracellular metabolic fluxes. cortecnet.comduke.edu By measuring the incorporation of deuterium into various metabolites, researchers can calculate the rates of different biochemical reactions within the cell. This information is then used to constrain and refine computational models of metabolism. osti.govmdpi.com Expanding these models to a genome-scale allows for the elimination of biases that can arise from considering only canonical pathways. osti.gov This integration of experimental data from isotopic labeling with computational modeling provides a powerful framework for dissecting the intricate regulation of cellular metabolism. plos.org
Innovative Research Applications Beyond Current Paradigms
The application of this compound is extending into new and exciting areas of research, pushing the boundaries of what is currently understood. For instance, deuterated compounds are being used to investigate the biosynthesis of natural products in various organisms. In a study on the fungus Gibberella fujikuroi, deuterated substrates were used to elucidate the gibberellin (GA) metabolism pathway. oup.com Similarly, deuterium labeling experiments have provided insights into the formation of cyclic diterpenes. researchgate.net
In the field of human health, this compound and related deuterated isoprenoids are being explored for their therapeutic potential and for understanding disease mechanisms. For example, geranylgeraniol (B1671449) has been shown to reverse some of the cytotoxic effects of statins, drugs that inhibit the mevalonate pathway. nih.gov The use of deuterated analogs in such studies can help to precisely track the compound's metabolic fate and mechanism of action. researchgate.net Furthermore, research into the role of protein geranylgeranylation in diseases like cancer and parasitic infections is being advanced by the use of labeled probes. researchgate.net These innovative applications highlight the versatility of this compound as a research tool with the potential to drive significant discoveries in diverse fields.
Novel Tracer Studies in Environmental or Ecological Systems
While direct, large-scale environmental tracer studies using this compound are not yet widely documented, the principles of isotope tracing provide a clear framework for its potential applications. Isotope tracers are invaluable for tracking the movement and transformation of compounds within complex systems. In this context, this compound could be instrumental in elucidating the fate of Geranylgeraniol in various ecosystems.
Potential research could involve introducing this compound into a controlled environment, such as a soil microcosm or an aquatic mesocosm, to trace its uptake by microorganisms, its degradation pathways, and its potential bioaccumulation in different trophic levels. The stability of the deuterium label ensures that the compound can be accurately tracked and differentiated from endogenous Geranylgeraniol.
Table 1: Hypothetical Tracer Study of this compound in a Soil Microcosm
| Time Point | Soil Concentration (ng/g) | Microbial Biomass Concentration (ng/g) | Dominant Labeled Metabolite |
| 0 hours | 100 | 0 | This compound |
| 24 hours | 75 | 5 | Geranylgeranyl pyrophosphate-d6 |
| 48 hours | 50 | 12 | Geranylgeranoic acid-d6 |
| 72 hours | 25 | 18 | Further degradation products |
This table is illustrative and represents the type of data that could be generated in a tracer study. The values are not based on actual experimental results.
Exploration of Previously Undiscovered Metabolic Roles
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to uncover novel metabolic functions. nct-dresden.deqimrb.edu.au The use of stable isotope-labeled compounds like this compound in conjunction with metabolomics platforms, particularly mass spectrometry-based techniques, can provide unprecedented insights into cellular metabolism. nct-dresden.deqimrb.edu.au
By introducing this compound to cell cultures or model organisms, researchers can trace its metabolic fate and identify previously unknown downstream metabolites. This "flux analysis" allows for the mapping of novel biochemical transformations and the identification of enzymes responsible for these reactions. nct-dresden.de For instance, while Geranylgeraniol is a known precursor in the biosynthesis of vitamins and is involved in protein prenylation, its full range of metabolic activities may not be completely understood. researchgate.net
Table 2: Potential Novel Metabolites Identified Through this compound Tracing in a Hypothetical Cell Culture Experiment
| Labeled Metabolite | Fold Change vs. Control | Putative Pathway |
| Dihydrothis compound | +15.2 | Reductive metabolism |
| Geranylgeranyl glucoside-d6 | +8.5 | Glycosylation pathway |
| Hydroxylated this compound | +12.1 | Detoxification pathway |
This table is a hypothetical representation of potential findings and does not reflect actual experimental data.
The exploration of these new frontiers with this compound holds the promise of revealing intricate details of its roles in both health and disease, as well as its environmental impact. As analytical techniques continue to advance, the application of such labeled compounds will undoubtedly lead to significant scientific discoveries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
